molecular formula C10H12O2S B8590918 3-(3-Methylphenylthio)propanoic Acid

3-(3-Methylphenylthio)propanoic Acid

Cat. No. B8590918
M. Wt: 196.27 g/mol
InChI Key: NGFCARPOCMVESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenylthio)propanoic Acid is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methylphenylthio)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenylthio)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-(3-methylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C10H12O2S/c1-8-3-2-4-9(7-8)13-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)

InChI Key

NGFCARPOCMVESL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 22.0 grams (0.105 mole) of methyl 3-(3-methylphenylthio)propanoate in 200 mL of methanol was stirred, and 40 mL of aqueous 10% potassium hydroxide was added. Upon completion of addition, the reaction mixture was stirred at ambient temperature during an 18 hour period. GC analysis of the reaction mixture indicated that the reaction was not complete. An additional 30 mL of the aqueous 10% potassium hydroxide was added, and the reaction mixture was stirred for an additional three hours. After this time, 100 mL of water was added to the reaction mixture and the methanol was removed under reduced pressure. The residue was washed with three 50 mL portions of diethyl ether. The cooled residue was then acidified with aqueous 10% hydrochloric acid, and extracted with 100 mL of diethyl ether. The extract was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to an oily residue. The residue was stirred with hexane and cooled, resulting in a solid material being formed. The solid was collected by filtration and dried, yielding 17.0 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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